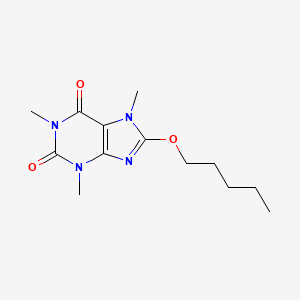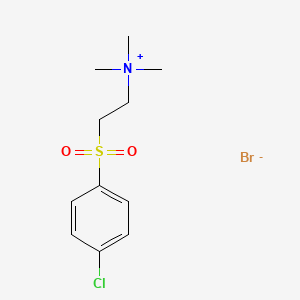
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide is a chemical compound with a complex structure that includes a sulfonyl group, a chlorophenyl group, and a trimethylazanium group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up to handle larger quantities of the compound .
化学反应分析
Types of Reactions
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of 2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-(4-chlorophenyl)sulfonylethyltrimethylammonium bromide: Similar structure but with different substituents.
2-(4-chlorophenyl)sulfonyl-N,N-dimethylacetamide: Another sulfonyl derivative with different functional groups.
Uniqueness
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
73664-00-3 |
|---|---|
分子式 |
C11H17BrClNO2S |
分子量 |
342.68 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C11H17ClNO2S.BrH/c1-13(2,3)8-9-16(14,15)11-6-4-10(12)5-7-11;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
ZPOLPYSVBUQCJH-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCS(=O)(=O)C1=CC=C(C=C1)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid](/img/structure/B13999573.png)
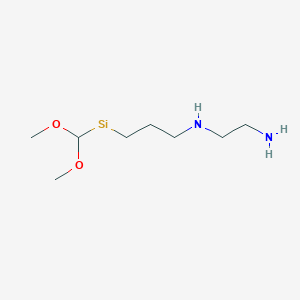

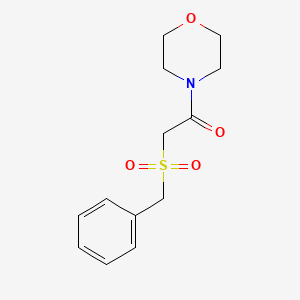
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)
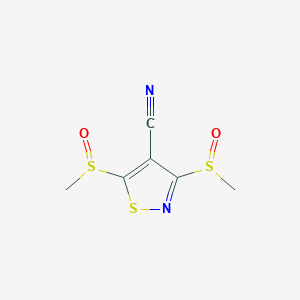
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
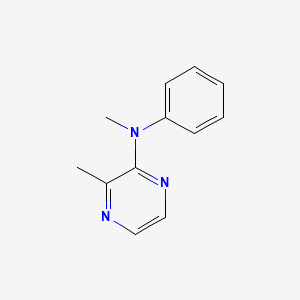

![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
